S 16924 Achieves 2.2-Fold Higher 5-HT1A Partial Agonist Efficacy than Clozapine in MAPK Phosphorylation Assays
At cloned, human 5-HT1A receptors stably expressed in CHO cells, S 16924 stimulated MAPK phosphorylation with a maximal efficacy of 96% relative to the prototypical agonist (+)8-OH-DPAT (defined as 100%), and a potency (pEC50) of 8.10 [1]. In the same assay system, the atypical antipsychotic clozapine achieved only 43% efficacy with markedly lower potency (pEC50 5.43), while ziprasidone achieved 93% efficacy with intermediate potency (pEC50 7.25) [1]. Haloperidol was inactive [1]. The selective 5-HT1A antagonist WAY100,635 abolished S 16924-induced MAPK stimulation with a pKb of 9.66, confirming 5-HT1A receptor specificity [1]. In a complementary [^35S]GTPγS binding study in rat hippocampal membranes, S 16924 displayed Emax = 48% (relative to 5-HT = 100%) versus clozapine = 22% and ziprasidone = 21%, yielding a 2.2-fold efficacy advantage over both comparators [2].
| Evidence Dimension | 5-HT1A receptor partial agonist efficacy (MAPK phosphorylation) and potency |
|---|---|
| Target Compound Data | S 16924: Emax = 96% (vs. (+)8-OH-DPAT = 100%), pEC50 = 8.10; [^35S]GTPγS Emax = 48% (vs. 5-HT = 100%) |
| Comparator Or Baseline | Clozapine: Emax = 43%, pEC50 = 5.43; Ziprasidone: Emax = 93%, pEC50 = 7.25; [^35S]GTPγS: Clozapine Emax = 22%, Ziprasidone Emax = 21%; Haloperidol: inactive |
| Quantified Difference | S 16924 efficacy 2.2-fold higher than clozapine in MAPK assay (96% vs. 43%); [^35S]GTPγS Emax 2.2-fold higher than clozapine (48% vs. 22%) and 2.3-fold higher than ziprasidone (48% vs. 21%) |
| Conditions | MAPK: CHO cells stably transfected with h5-HT1A receptors; [^35S]GTPγS: rat hippocampal membranes |
Why This Matters
Higher intrinsic efficacy at 5-HT1A receptors enables S 16924 to probe the full dynamic range of 5-HT1A-coupled signaling without the confound of weak partial agonism, making it the superior tool for distinguishing 5-HT1A-mediated effects from D2/5-HT2A contributions.
- [1] Cussac D, Duqueyroix D, Newman-Tancredi A, Millan MJ. Stimulation by antipsychotic agents of mitogen-activated protein kinase (MAPK) coupled to cloned, human (h)serotonin (5-HT)1A receptors. Psychopharmacology (Berl). 2002 Jul;162(2):168-77. PMID: 12110994. View Source
- [2] Newman-Tancredi A, Cussac D, Ormière AM, Lestienne F, Varney MA, Millan MJ. Comparison of hippocampal G protein activation by 5-HT(1A) receptor agonists and the atypical antipsychotics clozapine and S16924. Naunyn Schmiedebergs Arch Pharmacol. 2003 Sep;368(3):188-99. PMID: 12923612. View Source
